molecular formula C10H11N3O3 B13427787 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile

3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile

Cat. No.: B13427787
M. Wt: 221.21 g/mol
InChI Key: CKZRWAZFCZFPDL-UHFFFAOYSA-N
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Description

3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrrole core

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-(2-methyl-1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-3-oxopropanenitrile

InChI

InChI=1S/C10H11N3O3/c1-12-9(15)6-4-13(8(14)2-3-11)5-7(6)10(12)16/h6-7H,2,4-5H2,1H3

InChI Key

CKZRWAZFCZFPDL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

The compound 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a member of the pyrrolidine family, characterized by its complex structure and potential biological activities. This article reviews its biological activity based on available research findings, including case studies and relevant data.

  • Molecular Formula : C11H13N3O4
  • Molar Mass : 241.24 g/mol
  • CAS Number : 2097944-60-8

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic effects. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have indicated that compounds similar to 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile exhibit significant anticancer properties. For instance:

  • In vitro studies showed that derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound:

  • In vitro testing revealed effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antimicrobial agents.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of pyrrolidine derivatives, including our compound of interest. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer)
  • Findings : IC50 values ranged from 10 to 30 µM, demonstrating significant potency compared to control groups.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HCT11625G2/M phase arrest

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of various derivatives:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, Candida albicans
  • Results : The compound exhibited an MIC of 32 µg/mL against S. aureus and E. coli.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans64

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), particularly affecting G2/M transition.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

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